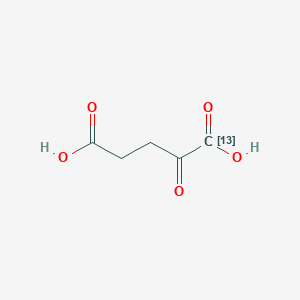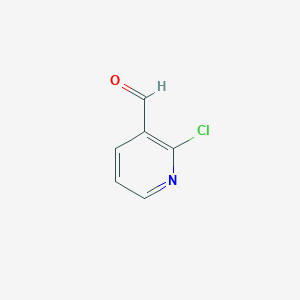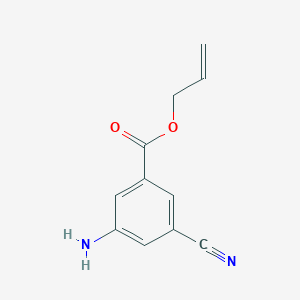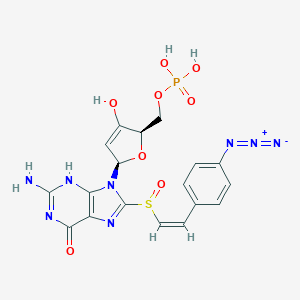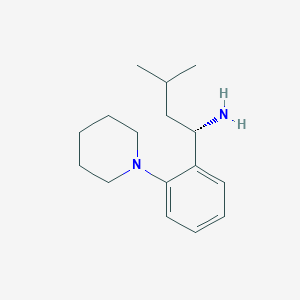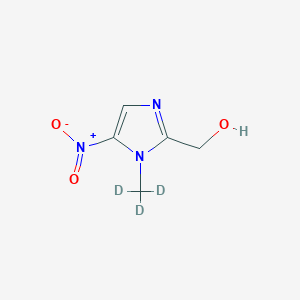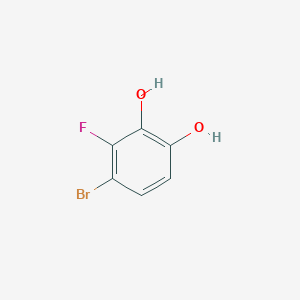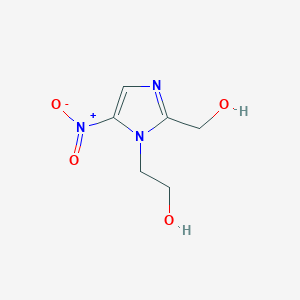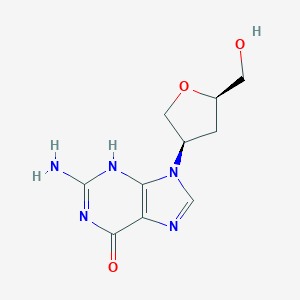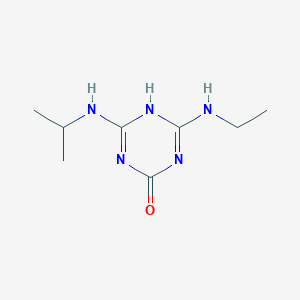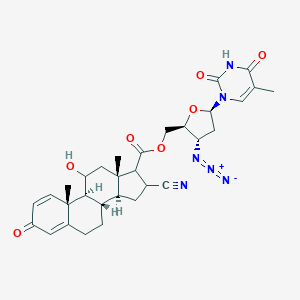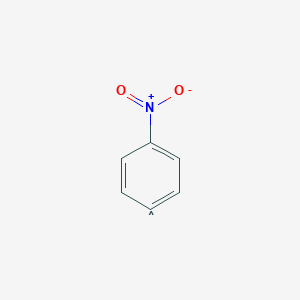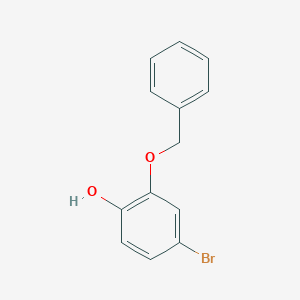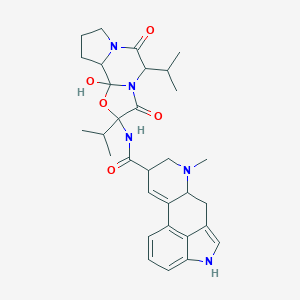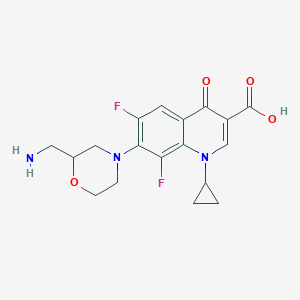
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Übersicht
Beschreibung
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as JNJ-Q2, is a synthetic quinolone carboxylic acid derivative. It has been extensively studied for its potential use as an antibacterial agent against various bacterial strains.
Wirkmechanismus
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid targets bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex and preventing the enzyme from completing its normal function. This leads to the accumulation of DNA breaks and ultimately inhibits bacterial growth and replication.
Biochemische Und Physiologische Effekte
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have a broad spectrum of activity against various bacterial strains. It has also been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine the potential side effects and toxicity of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad spectrum of activity against various bacterial strains. It also has low toxicity in vitro and in vivo studies. However, one of the limitations for lab experiments is the lack of clinical data on 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Further studies are needed to determine the safety and efficacy of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in humans.
Zukünftige Richtungen
There are several future directions for 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid research. One area of research is the development of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives with improved antibacterial activity and lower toxicity. Another area of research is the investigation of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in combination with other antibacterial agents to enhance its activity against bacterial strains. Additionally, further studies are needed to determine the potential use of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in clinical settings.
Synthesemethoden
The synthesis of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-aminomethylmorpholine and 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial growth and replication.
Eigenschaften
IUPAC Name |
7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGRIHKSLEKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931847 | |
| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
CAS RN |
143375-60-4, 146805-34-7 | |
| Record name | Y 26611 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-AMMCIFQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



